molecular formula C7H10N2O B6230607 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol CAS No. 343269-89-6

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Cat. No. B6230607
CAS RN: 343269-89-6
M. Wt: 138.2
InChI Key:
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Description

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol is a chemical compound with the CAS Number: 1367991-68-1 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-benzimidazol-5-ol .


Molecular Structure Analysis

The InChI code for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol is 1S/C7H10N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h4-5,10H,1-3H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the sources I have access to.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol involves the reduction of a precursor compound, 4,5,6,7-tetrahydro-1H-1,3-benzodiazepin-2-one, followed by the addition of a hydroxyl group to the resulting product.", "Starting Materials": [ "4,5,6,7-tetrahydro-1H-1,3-benzodiazepin-2-one", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)" ], "Reaction": [ "Dissolve 4,5,6,7-tetrahydro-1H-1,3-benzodiazepin-2-one in methanol", "Add a solution of sodium borohydride in methanol to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the reduced product, 4,5,6,7-tetrahydro-1H-1,3-benzodiazepin-4-ol", "Dissolve the reduced product in a mixture of water and methanol", "Add sodium hydroxide to the reaction mixture to adjust the pH to basic", "Add hydrogen peroxide to the reaction mixture to oxidize the reduced product", "Stir the reaction mixture at room temperature for several hours", "Acidify the reaction mixture with hydrochloric acid", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the final product, 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol" ] }

CAS RN

343269-89-6

Product Name

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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